3-Hydroxy-3-(3-methoxyphenyl)propanenitrile chemical properties
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile chemical properties
CAS Registry Number: 55809-73-3 Chemical Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol
Executive Summary
3-Hydroxy-3-(3-methoxyphenyl)propanenitrile is a critical synthetic intermediate belonging to the class of
This guide details the physicochemical profile, synthesis strategies, and downstream transformations of this molecule. Special emphasis is placed on the chemoselective synthesis required to retain the hydroxyl group without triggering dehydration to the conjugated cinnamonitrile, a common competing pathway.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This molecule is characterized by a secondary benzylic alcohol and a nitrile group separated by a methylene bridge. The meta-methoxy substitution on the phenyl ring is electronically significant, influencing the acidity of the benzylic proton and the solubility profile.
Datasheet Summary
| Property | Value / Description | Note |
| IUPAC Name | 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile | |
| CAS Number | 55809-73-3 | |
| Appearance | Viscous pale yellow to amber oil | Tends to darken upon oxidation/standing. |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH. | Sparingly soluble in water; lipophilic. |
| pKa (OH) | ~14.5 | Typical for secondary alcohols. |
| pKa ( | ~25 (estimated) | Acidic due to nitrile EWG. |
| Chirality | 1 Chiral Center (C3) | Synthesized as racemate unless asymmetric catalysis is used. |
Synthetic Pathways[3][6]
The synthesis of 3-Hydroxy-3-(3-methoxyphenyl)propanenitrile relies on the nucleophilic addition of an acetonitrile anion to 3-methoxybenzaldehyde. This is a "cyano-aldol" type reaction.
Critical Challenge: The Elimination-Addition Equilibrium
The primary challenge in synthesizing this specific intermediate is preventing the dehydration (elimination of water) which leads to 3-(3-methoxyphenyl)acrylonitrile (the cinnamonitrile derivative).
-
Kinetic Control (Target: Hydroxy Nitrile): Requires low temperature and strong bases (LDA) to trap the alkoxide.
-
Thermodynamic Control (Target: Alkene): High heat or weaker bases (KOH/MeOH) favor the conjugated alkene.
Protocol A: High-Purity Kinetic Synthesis (Recommended)
This method uses Lithium Diisopropylamide (LDA) to ensure irreversible deprotonation of acetonitrile, followed by controlled addition of the aldehyde.
Reagents:
-
Acetonitrile (anhydrous)
-
3-Methoxybenzaldehyde[1]
-
LDA (2.0 M in THF/heptane)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium Chloride (sat.[1] aq.)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Deprotonation: Add anhydrous THF (10 vol) and cool to -78°C . Add LDA (1.1 equiv) dropwise.
-
Anion Formation: Add Acetonitrile (1.05 equiv) dropwise over 15 minutes. Stir at -78°C for 30 minutes. The solution typically turns pale yellow, indicating the formation of the lithiated acetonitrile species (
). -
Addition: Dissolve 3-Methoxybenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the cold anion solution. Maintain temperature below -70°C.
-
Quench: Stir for 1 hour at -78°C. Quench cold by adding saturated
solution. Do not allow to warm before quenching , as the retro-aldol or dehydration pathways become accessible at higher temperatures. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:EtOAc gradient). Avoid acidic silica if possible, or elute quickly to prevent dehydration.
Protocol B: Industrial Phase-Transfer (Cautionary)
While cheaper, using KOH/NaOH often yields mixtures of the hydroxy-nitrile and the unsaturated alkene.
-
Conditions: 3-Methoxybenzaldehyde + Acetonitrile + 50% NaOH + TEBA (Cat.) at 0°C.
-
Risk: Even at 0°C, the elimination product is observed. This method is only recommended if the downstream step involves dehydration anyway.
Reaction Mechanism & Logic
The following diagram illustrates the pathway and the critical divergence point between the desired alcohol and the dehydrated impurity.
Figure 1: Mechanistic pathway showing the kinetic trap required to isolate the
Applications & Transformations
This molecule is a versatile "switch" intermediate. Its reactivity allows access to three distinct pharmacological scaffolds.
A. Reduction to -Amino Alcohols
The most common application is the reduction of the nitrile to a primary amine.
-
Reagent: Lithium Aluminum Hydride (LAH) or Borane-THF.
-
Product: 3-Amino-1-(3-methoxyphenyl)propan-1-ol .
-
Relevance: This 1,3-amino alcohol motif is the core backbone for various monoamine transporter inhibitors. The 3-methoxy group mimics the substitution pattern found in Tramadol and Venlafaxine analogs.
B. Dehydration to Cinnamonitriles
If the alkene is desired (e.g., for subsequent conjugate addition), the hydroxy group is eliminated.
-
Reagent:
(Mesylation followed by elimination) or acid catalysis ( /Toluene reflux). -
Product: 3-(3-methoxyphenyl)acrylonitrile.
C. Hydrolysis to -Hydroxy Acids
-
Reagent: NaOH/H2O2 or HCl.
-
Product: 3-Hydroxy-3-(3-methoxyphenyl)propanoic acid.
Analytical Characterization
To validate the synthesis of CAS 55809-73-3, the following spectral signatures must be confirmed.
Proton NMR ( H NMR, 400 MHz, )
- 7.30 - 6.80 (m, 4H): Aromatic protons (look for the meta-substitution pattern).
-
5.05 (t, 1H): The benzylic proton (
-OH). This is the diagnostic peak. If this shifts to ~7.0 ppm (doublet), you have dehydrated to the alkene. -
3.82 (s, 3H): Methoxy group (
). -
2.75 (d, 2H): Methylene protons adjacent to nitrile (
-CN). -
2.40 (br s, 1H): Hydroxyl proton (
), exchangeable with .
Infrared Spectroscopy (IR)
-
~3450 cm⁻¹: Broad stretch (O-H). Critical: If this is missing, the product has dehydrated.
-
~2250 cm⁻¹: Sharp, weak stretch (C≡N).
-
~1600, 1585 cm⁻¹: Aromatic ring stretches.
Safety & Handling
Hazard Class: Nitrile / Acute Toxicant.
-
Cyanide Metabolism: While not a free cyanide salt, aliphatic nitriles can be metabolized to release cyanide in vivo. Handle with extreme care.
-
Skin Absorption: Nitriles penetrate skin rapidly. Use Butyl Rubber or Silver Shield gloves; standard Nitrile gloves offer limited breakthrough protection for low-MW nitriles.
-
Emergency Protocol:
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[5] Tetrahedron, 58(1), 1-26. Link
-
DiBiase, S. A., et al. (1979).
-hydroxy nitriles. The Journal of Organic Chemistry, 44(25), 4640-4649. Link -
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 266076 (Analogous Structure). PubChem. Link
-
Loupy, A., et al. (2005).[6] Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3, 1534-1540.[6] Link Note: This reference details the competition between aldol (hydroxy) and condensation (alkene) products in similar systems.
Sources
- 1. 3-Hydroxy-3,3-diphenylpropanenitrile | C15H13NO | CID 266076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. fishersci.com [fishersci.com]
- 5. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
